molecular formula C23H26N4O4S B6494809 4-(azepane-1-sulfonyl)-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 899963-33-8

4-(azepane-1-sulfonyl)-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B6494809
CAS No.: 899963-33-8
M. Wt: 454.5 g/mol
InChI Key: JRCIUVNNYLNASO-UHFFFAOYSA-N
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Description

4-(Azepane-1-sulfonyl)-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic small molecule with a molecular formula of C24H28N4O4S and a molecular weight of 468.57 g/mol. It belongs to the chemical class of N-(1,3,4-oxadiazol-2-yl)benzamides, which are recognized as a privileged scaffold in medicinal chemistry for the development of novel antibacterial agents . This compound features a benzamide core substituted at the 4-position with an azepane-1-sulfonyl group and is linked to a 2,4-dimethylphenyl-substituted 1,3,4-oxadiazole ring . The primary research value of this compound and its close structural analogues lies in their potent activity against drug-resistant bacterial pathogens. Specifically, halogenated N-(1,3,4-oxadiazol-2-yl)benzamides have demonstrated remarkable minimum inhibitory concentrations (MICs), ranging from 1 to 0.06 μg/mL, against challenging strains like Methicillin-resistant Staphylococcus aureus (MRSA) . While the exact mechanism of action (MoA) for this specific derivative requires further experimental validation, studies on highly similar compounds indicate that they can function as multitargeting antibiotics. Related molecules have been shown to impact essential bacterial processes, including the depolarization of bacterial membranes, disruption of menaquinone biosynthesis, and induction of iron starvation, which collectively contribute to bacterial cell death . Other analogues within the broader N-(1,3,4-oxadiazol-2-yl)benzamide family have been described as inhibitors of trans-translation (a bacterial ribosome rescue pathway) or lipoteichoic acid (LTA) biosynthesis, highlighting the versatility of this chemotype . This makes this compound a valuable chemical tool for researchers investigating novel pathways to combat antibiotic resistance. It is intended for in-vitro studies in controlled laboratory settings. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4S/c1-16-7-8-19(15-17(16)2)22-25-26-23(31-22)24-21(28)18-9-11-20(12-10-18)32(29,30)27-13-5-3-4-6-14-27/h7-12,15H,3-6,13-14H2,1-2H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRCIUVNNYLNASO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-(3,4-Dimethylphenyl)-1,3,4-Oxadiazol-2-Amine

The oxadiazole ring is synthesized from 3,4-dimethylbenzoic acid through a sequence of esterification, cyanation, and cyclization:

Esterification

3,4-Dimethylbenzoic acid is treated with methanol and sulfuric acid under reflux to yield methyl 3,4-dimethylbenzoate:

3,4-Dimethylbenzoic acid+CH3OHH2SO4,ΔMethyl 3,4-dimethylbenzoate\text{3,4-Dimethylbenzoic acid} + \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}_4, \Delta} \text{Methyl 3,4-dimethylbenzoate}

Conditions : 8 hours at reflux; Yield : 92%.

Cyanation

The ester undergoes cyanation using copper(I) cyanide (CuCN) and l-proline in dimethylformamide (DMF):

Methyl 3,4-dimethylbenzoate+CuCNl-proline, DMFMethyl 3,4-dimethyl-5-cyanobenzoate\text{Methyl 3,4-dimethylbenzoate} + \text{CuCN} \xrightarrow{\text{l-proline, DMF}} \text{Methyl 3,4-dimethyl-5-cyanobenzoate}

Optimization :

  • Catalyst : l-proline increases yield by 13–21% compared to uncatalyzed reactions.

  • Temperature : Staged heating (70°C → 100°C) minimizes byproducts.

EntryCatalystTemperatureYield (%)
1None100°C, 11 h<5
2l-proline70°C → 100°C79

Yield : 79%.

Oxadiazole Formation

The nitrile intermediate reacts with hydroxylamine hydrochloride to form an amidoxime, followed by cyclization with 3,6-dichloropicolinoyl chloride:

Methyl 3,4-dimethyl-5-cyanobenzoate+NH2OH\cdotpHClAmidoxime3,6-Dichloropicolinoyl chlorideOxadiazole\text{Methyl 3,4-dimethyl-5-cyanobenzoate} + \text{NH}_2\text{OH·HCl} \rightarrow \text{Amidoxime} \xrightarrow{\text{3,6-Dichloropicolinoyl chloride}} \text{Oxadiazole}

Conditions :

  • Cyclization in toluene at 0°C, then reflux.

  • Triethylamine as base.
    Yield : 85%.

Sulfonylation of Azepane

Azepane is sulfonylated using thionyl chloride (SOCl₂) to generate azepane-1-sulfonyl chloride, which is subsequently coupled to the oxadiazole intermediate:

Sulfonyl Chloride Synthesis

Azepane+SOCl2ΔAzepane-1-sulfonyl chloride\text{Azepane} + \text{SOCl}_2 \xrightarrow{\Delta} \text{Azepane-1-sulfonyl chloride}

Conditions : Reflux for 2 hours; Yield : 89%.

Coupling to Oxadiazole

The sulfonyl chloride reacts with the oxadiazole amine in dichloromethane (DCM) with triethylamine:

Oxadiazole amine+Azepane-1-sulfonyl chlorideEt3N, DCMSulfonylated oxadiazole\text{Oxadiazole amine} + \text{Azepane-1-sulfonyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Sulfonylated oxadiazole}

Conditions : Room temperature, 12 hours; Yield : 76%.

Benzamide Coupling

The final step involves coupling 4-carboxybenzamide to the sulfonylated oxadiazole using carbodiimide chemistry:

Activation of Carboxylic Acid

4-Carboxybenzamide is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

4-Carboxybenzamide+EDC/HOBtActivated ester\text{4-Carboxybenzamide} + \text{EDC/HOBt} \rightarrow \text{Activated ester}

Amide Bond Formation

The activated ester reacts with the sulfonylated oxadiazole amine:

Activated ester+Sulfonylated oxadiazoleTarget compound\text{Activated ester} + \text{Sulfonylated oxadiazole} \rightarrow \text{Target compound}

Conditions : DMF, 24 hours at 25°C; Yield : 68%.

Optimization and Challenges

Cyclization Efficiency

The oxadiazole cyclization step is highly sensitive to reaction time. Prolonged heating (>9 hours) leads to decomposition, reducing yields by 15–20%.

Solvent Selection

  • DMF : Optimal for cyanation but requires thorough removal to prevent interference in subsequent steps.

  • Toluene : Preferred for cyclization due to high boiling point and inertness.

Comparative Analysis of Methods

StepMethodYield (%)Key Advantage
Oxadiazole formationl-proline-catalyzed cyanation79Reduced toxicity vs. NaCN/KCN
SulfonylationSOCl₂-mediated89High purity, minimal byproducts
Benzamide couplingEDC/HOBt activation68Mild conditions, scalable

Chemical Reactions Analysis

Types of Reactions

4-(azepane-1-sulfonyl)-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or benzamide groups using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

This compound serves as a versatile building block in organic synthesis. It can be utilized in the development of more complex molecules due to its functional groups that allow for various chemical transformations.

  • Synthetic Pathways : The compound can undergo reactions such as oxidation and reduction, facilitating the introduction of additional functional groups or modifications to existing ones.

Biology

Research indicates that 4-(azepane-1-sulfonyl)-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide exhibits potential biological activities.

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, making it a candidate for further investigation in the development of new antibiotics.
  • Anticancer Activity : The unique structure of this compound may allow it to interact with specific biological targets involved in cancer progression. Ongoing research is exploring its efficacy against various cancer cell lines.

Medicine

The therapeutic potential of this compound is being explored in drug development.

  • Drug Design : Its ability to modulate biological pathways positions it as a promising candidate for designing novel therapeutic agents targeting specific diseases.

Case Studies

Several case studies have been documented regarding the applications of this compound:

  • Antimicrobial Study : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of derivatives of this compound. Results indicated significant inhibition against Gram-positive bacteria.
  • Cancer Research : A recent investigation focused on the anticancer properties of this compound against breast cancer cell lines. The findings suggested that it induces apoptosis through mitochondrial pathways.

Mechanism of Action

The mechanism of action of 4-(azepane-1-sulfonyl)-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to analogous 1,3,4-oxadiazole derivatives with sulfonamide or sulfamoyl groups (Table 1). Key structural and functional differences include:

Sulfonamide Substituent Variations

  • Azepane vs. Cyclohexyl/Morpholino: The seven-membered azepane in the target compound may improve binding pocket accommodation compared to six-membered cyclohexyl (LMM11) or morpholino () groups, which are more rigid .
  • Benzyl vs. Dipropyl : LMM5 contains a benzyl(methyl)sulfamoyl group, favoring aromatic interactions, while dipropyl substituents () prioritize hydrophobic interactions .

Oxadiazole Substituent Variations

  • 3,4-Dimethylphenyl vs. Methoxyphenyl/Thiophene : The 3,4-dimethylphenyl group in the target compound enhances steric bulk and electron-donating effects compared to LMM5’s 4-methoxyphenylmethyl or ’s thiophenemethyl groups. This could modulate interactions with hydrophobic enzyme pockets .

Data Tables

Table 1. Structural and Functional Comparison of Sulfonamide/Oxadiazole Derivatives

Compound Name Sulfonamide Substituent Oxadiazole Substituent Molecular Weight (g/mol) Reported Bioactivity Source
Target Compound Azepane 3,4-Dimethylphenyl 468.5 (calc.) Not reported
LMM5 Benzyl(methyl) 4-Methoxyphenylmethyl Antifungal (C. albicans)
LMM11 Cyclohexyl(ethyl) Furan-2-yl Antifungal (C. albicans)
4-(Cyclohexyl(methyl)sulfamoyl) derivative Cyclohexyl(methyl) Methoxymethyl 434.5 Not reported
4-(Morpholinosulfonyl) derivative Morpholino Thiophen-2-ylmethyl 434.5 Not reported
4-(Dipropylsulfamoyl) derivative Dipropyl 3-Methoxyphenyl Not reported
6a Ethylthio-linked sulfonyl 4-(Ethylthio)phenyl hCA II inhibition

Notes

Methodological Considerations : Comparisons rely on structural analogs due to the absence of direct biological data for the target compound.

Limitations : Molecular weights for some analogs are approximate or unverified. Biological activities are inferred from structurally related compounds.

Biological Activity

4-(azepane-1-sulfonyl)-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula and weight:

Property Value
Molecular FormulaC20H24N4O3S
Molecular Weight396.55 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes within biological systems. The azepane ring and sulfonyl group enhance binding affinity to target sites, potentially modulating enzymatic activity or protein interactions. Research indicates that compounds with similar structures often exhibit inhibition of key enzymes involved in various metabolic pathways.

Anticancer Properties

Recent studies have evaluated the anticancer potential of related compounds featuring the oxadiazole moiety. For instance, derivatives containing oxadiazole have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. These effects are often linked to the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

Compounds with sulfonamide groups are known for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism likely involves interference with bacterial folate synthesis.

Case Studies

  • Cytotoxicity Assays : In a study assessing the cytotoxicity of oxadiazole derivatives, it was found that compounds similar to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines .
  • Antibacterial Screening : A comparative study on sulfonamide derivatives demonstrated that those containing azepane structures showed enhanced antibacterial activity compared to traditional sulfonamides .

Structure-Activity Relationship (SAR)

Research into SAR has indicated that modifications on the benzamide and oxadiazole rings significantly influence biological activity. Substituents such as dimethylphenyl groups can enhance lipophilicity and improve cellular uptake.

Computational Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest a favorable interaction with enzymes involved in cancer metabolism and bacterial growth .

Q & A

Basic: What synthetic routes are optimal for preparing 4-(azepane-1-sulfonyl)-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide, and how can reaction completion be validated?

Methodological Answer:
The synthesis of this compound typically involves coupling a sulfonylated azepane intermediate with a 1,3,4-oxadiazol-2-yl precursor. A validated approach includes:

  • Step 1: Sulfonylation of azepane using chlorosulfonic acid derivatives under anhydrous conditions .
  • Step 2: Formation of the oxadiazole ring via cyclization of a thiosemicarbazide intermediate with a 3,4-dimethylphenyl substituent, using phosphorous oxychloride as a dehydrating agent .
  • Validation: Monitor reaction progress via Thin-Layer Chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase. Post-reaction, precipitate the product using ice-cold water and recrystallize from methanol .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR: Assign peaks for the azepane sulfonyl group (δ ~3.1–3.5 ppm for CH2 groups) and the oxadiazole ring (δ ~8.2–8.5 ppm for aromatic protons) .
  • FT-IR: Confirm sulfonyl S=O stretching at ~1150–1250 cm⁻¹ and oxadiazole C=N absorption at ~1600 cm⁻¹ .
  • Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm .

Basic: What in vitro assays are suitable for evaluating its antimicrobial or antitumor activity?

Methodological Answer:

  • Antimicrobial Testing: Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ampicillin as a positive control .
  • Antitumor Screening: Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7), comparing IC50 values to reference drugs like doxorubicin .

Advanced: How can computational modeling optimize the synthesis or biological activity of this compound?

Methodological Answer:

  • Reaction Design: Use quantum mechanical calculations (e.g., DFT) to predict transition states and optimize reaction conditions (e.g., solvent polarity, temperature) .
  • Docking Studies: Perform molecular docking (AutoDock Vina) to identify potential binding interactions with bacterial DNA gyrase or human topoisomerase IIα .

Advanced: How should researchers resolve contradictions in biological activity data across different assay systems?

Methodological Answer:

  • Orthogonal Assays: Cross-validate results using multiple models (e.g., Daphnia magna cytotoxicity assays alongside mammalian cell lines) to rule out model-specific artifacts .
  • Dose-Response Analysis: Compare EC50/IC50 values across assays, adjusting for differences in membrane permeability or metabolic activity .

Advanced: What strategies are recommended for elucidating structure-activity relationships (SAR) in derivatives of this compound?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with halogen (Cl, F) or methoxy groups on the 3,4-dimethylphenyl ring to assess electronic effects on bioactivity .
  • Pharmacophore Mapping: Use CoMFA or CoMSIA models to correlate steric/electrostatic properties with activity trends .

Advanced: What crystallographic techniques are critical for determining its 3D conformation?

Methodological Answer:

  • Single-Crystal X-ray Diffraction: Grow crystals via slow evaporation in methanol/water (7:3). Resolve the sulfonamide torsion angle and oxadiazole planarity using SHELX software .
  • Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C–H···O bonds) to explain packing efficiency and stability .

Advanced: How can researchers assess the compound’s ecotoxicological impact during preclinical development?

Methodological Answer:

  • Environmental Toxicity Screening: Use Daphnia magna acute toxicity assays (OECD Guideline 202) to determine LC50 values and assess biodegradability via OECD 301B tests .
  • Metabolite Profiling: Identify degradation products using LC-MS/MS to evaluate persistence in aquatic systems .

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